molecular formula C27H28INO3 B409177 butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B409177
M. Wt: 541.4g/mol
InChI Key: GUAHTABZVNTTPO-UHFFFAOYSA-N
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Description

butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a quinoline core, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of iodophenyl-substituted compounds.

Scientific Research Applications

butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate: This compound shares the iodophenyl and butyl ester groups but has a different core structure.

    Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional similarities with the target compound.

Uniqueness

butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of an iodophenyl group, a quinoline core, and a butyl ester. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C27H28INO3

Molecular Weight

541.4g/mol

IUPAC Name

butyl 4-(3-iodophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28INO3/c1-3-4-13-32-27(31)24-17(2)29-22-15-20(18-9-6-5-7-10-18)16-23(30)26(22)25(24)19-11-8-12-21(28)14-19/h5-12,14,20,25,29H,3-4,13,15-16H2,1-2H3

InChI Key

GUAHTABZVNTTPO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)I)C(=O)CC(C2)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)I)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

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